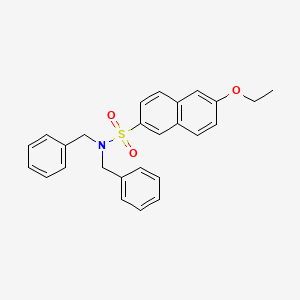

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide

Descripción

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with an ethoxy group at position 6 and a dibenzylsulfonamide moiety at position 2.

Propiedades

IUPAC Name |

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3S/c1-2-30-25-15-13-24-18-26(16-14-23(24)17-25)31(28,29)27(19-21-9-5-3-6-10-21)20-22-11-7-4-8-12-22/h3-18H,2,19-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHRFUDENFCYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .

Análisis De Reacciones Químicas

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include pyridine, which acts as a base to absorb the HCl generated during the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide has been widely applied in scientific research due to its versatile chemical properties. Some of its applications include:

Mecanismo De Acción

The mechanism of action of N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide with sulfonamide and acetamide derivatives from diverse chemical classes, focusing on structural features and inferred properties.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Diversity: The naphthalene core in the target compound contrasts with benzothiazole (EP3348550A1) or quinoline (Biopharmacule catalog) derivatives. Naphthalene-based sulfonamides (e.g., N-(2-naphthyl)-p-toluenesulfonamide) share aromatic bulk but lack the ethoxy and dibenzyl groups, which may reduce steric hindrance compared to the target compound .

Substituent Effects: Ethoxy vs. Dibenzylsulfonamide: Unlike simpler sulfonamides (e.g., p-toluenesulfonamide), the dibenzyl substitution could hinder rotational freedom, affecting binding to enzyme active sites .

Electronic Properties :

- Trifluoromethyl (CF₃) groups in benzothiazole derivatives (EP3348550A1) are strong electron-withdrawing groups, enhancing metabolic stability compared to the electron-donating ethoxy group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.